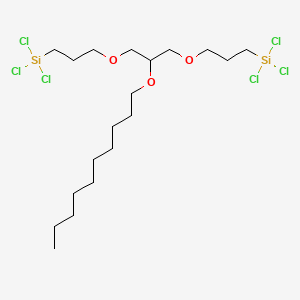![molecular formula C14H10BrClO3 B3159543 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid CAS No. 862713-26-6](/img/structure/B3159543.png)
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid
Overview
Description
“3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 832738-07-5 . It has a molecular weight of 341.59 . The IUPAC name for this compound is 4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10BrClO3/c15-11-5-6-13 (12 (16)7-11)19-8-9-1-3-10 (4-2-9)14 (17)18/h1-7H,8H2, (H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Use in Photoactive Materials
Similar compounds have been used in the development of photoactive materials. For instance, a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been studied for its photoactive properties . This compound is photoactive in solution, but its close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . It’s possible that “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” could have similar properties and potential applications in the field of photoactive materials.
Use in Chemical Synthesis
Compounds like “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” are often used in chemical synthesis. For example, 4-(4-Chlorophenoxy)benzoic acid is used in the synthesis of various other compounds . Given the structural similarity, “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” could potentially be used in a similar manner.
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
Future Directions
While specific future directions for “3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid” are not available, similar compounds have been used in the preparation of novel anthranilic acids possessing antibacterial activity . This suggests potential applications in the development of new antibacterial agents.
Mechanism of Action
Mode of Action
The mode of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves interactions with its targets, leading to changes in their function . The compound’s bromo and chloro groups may participate in electrophilic aromatic substitution reactions . The benzylic position can undergo free radical reactions, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s polar surface area, molar refractivity, and other properties suggest it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid’s action depend on its interactions with its targets and the biochemical pathways it influences These effects could range from changes in enzyme activity to alterations in cellular signaling
Action Environment
The action, efficacy, and stability of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. More research is needed to understand how these factors influence the compound’s action.
properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCDGQGXBIOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)

![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)

